1-Ethylguanidine sulfate CAS 3482-86-8 physicochemical properties
1-Ethylguanidine sulfate CAS 3482-86-8 physicochemical properties
[1][2][3][4][5]
Executive Summary
1-Ethylguanidine sulfate (CAS 3482-86-8) is a specialized guanidinium salt derivative utilized primarily as a nitrogen-rich building block in the synthesis of heterocyclic compounds, such as isocytosines, and as a pharmacological probe for ion channel research.[1][2] Characterized by its high melting point and significant water solubility, it serves as a stable source of the N-ethylguanidinium cation.[1][2]
This guide provides a rigorous physicochemical analysis, synthesis logic, and handling framework for researchers utilizing this compound in drug development and organic synthesis.[1][2]
Chemical Identity & Structural Analysis[1][6]
The compound exists as a salt formed between the strong base 1-ethylguanidine and sulfuric acid.[1][2] The stoichiometry is typically 2:1 (base:acid), resulting in a bis(guanidinium) sulfate structure.[1][2]
| Property | Detail |
| CAS Number | 3482-86-8 |
| IUPAC Name | N-Ethylguanidinium sulfate (2:[1][3][4][2]1) |
| Synonyms | 1-Ethylguanidine hemisulfate; Bis(1-ethylguanidinium) sulfate |
| Molecular Formula | |
| Molecular Weight | 272.33 g/mol |
| SMILES | CC[NH+]=C(N)N.CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Structural Diagram (Salt Stoichiometry)
The following diagram illustrates the ionic interaction and stoichiometry between the ethylguanidinium cations and the sulfate anion.
Physicochemical Profile
Understanding the physical behavior of 1-Ethylguanidine sulfate is critical for process design.[1][2] The guanidinium moiety confers high basicity to the parent molecule, making the sulfate salt extremely stable but hygroscopic.[1][2]
Key Properties Table[1][6]
| Parameter | Value / Characteristic | Context & Causality |
| Physical State | White crystalline solid | High lattice energy typical of guanidinium salts.[1] |
| Melting Point | 244 °C (decomposes) | Indicates strong ionic bonding; decomposition prior to melting is common for guanidine salts due to ammonia evolution.[1][2] |
| Solubility (Water) | High (>100 mg/mL estimated) | The sulfate anion and polar guanidinium headgroup drive hydrophilic interaction.[1][2] |
| Solubility (Organic) | Poor (EtOH, DCM, Hexane) | Ionic lattice resists solvation by non-polar or moderately polar organic solvents.[1][2] |
| Hygroscopicity | Significant | The salt readily absorbs atmospheric moisture; requires desiccated storage to prevent caking.[1][2] |
| pKa (Conjugate Acid) | ~13.6 (Parent Base) | The guanidinium ion is a very weak acid.[1][2] In solution, the salt is neutral to slightly acidic depending on purity.[1][2] |
Stability & Degradation Logic
The compound is thermally stable up to its melting point but susceptible to hydrolysis under extreme basic conditions (evolving ethylamine and urea) or nitrosation.[1][2]
Synthesis & Purification Workflow
For researchers needing to synthesize or purify the compound, the most robust route involves the guanylation of ethylamine using S-methylisothiourea sulfate.[1][2] This method avoids the handling of free guanidine base and directly yields the sulfate salt.[1][2]
Protocol: Guanylation of Ethylamine[1]
Reagents:
Mechanism: Nucleophilic attack of the primary amine on the isothiourea carbon, displacing methyl mercaptan (methanethiol).[1][2]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (bleach solution) to neutralize the evolved methanethiol (stench).[1][2]
-
Reaction: Dissolve S-methylisothiourea sulfate (1.0 eq) in water. Add Ethylamine (2.2 eq).[1][2] Note: Excess amine ensures complete conversion.[1][2]
-
Reflux: Heat the mixture to reflux (approx. 80-100°C) for 3–6 hours until methyl mercaptan evolution ceases.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove water and excess ethylamine.
-
Crystallization: The residue is often a syrup that crystallizes upon cooling or addition of ethanol.[1][2]
-
Recrystallization: Purify by dissolving in minimum hot water and adding ethanol to induce precipitation.[1][2] Filter and dry in a vacuum desiccator over
.
Self-Validating Check:
-
Odor Check: Disappearance of the "rotten cabbage" smell of methanethiol indicates reaction completion (ensure proper ventilation).[1][2]
-
pH Check: The final product solution should be neutral; residual strong amine odor suggests incomplete purification.[1][2]
Analytical Characterization
To confirm identity and purity, rely on NMR and Melting Point analysis.[1][2]
1H NMR (D2O, 400 MHz)
-
1.15 ppm (t, 3H): Methyl group of the ethyl chain (
).[1][2] -
3.18 ppm (q, 2H): Methylene group adjacent to nitrogen (
).[1][2] -
Exchangeable Protons: The guanidinium protons (
) typically do not appear or appear as a very broad singlet in due to rapid exchange.[1][2] In DMSO- , they may appear as broad signals around 7.0–8.0 ppm.[1][2]
IR Spectroscopy (ATR)[1][6]
-
3100–3400 cm⁻¹: Strong, broad N-H stretching (guanidinium).[2]
-
1050–1200 cm⁻¹: S=O stretching (sulfate anion broad bands).[1][2]
Handling, Safety & Storage
Hazard Classification:
Storage Protocol:
-
Desiccation: Must be stored in a tightly sealed container with desiccant.[1][2]
-
Temperature: Room temperature is stable; however, cool storage (4°C) extends shelf life by minimizing slow hydrolysis.[1][2]
-
Incompatibility: Avoid strong oxidizers (potential for N-oxide formation) and strong bases (liberation of free base).[1][2]
References
-
PubChem. N-Ethylguanidine sulfate Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Vogel, S. M., et al. "Current-dependent block of endplate channels by guanidine derivatives."[1][2] The Journal of General Physiology, vol. 83, no.[1][2] 6, 1984, pp. 901-918.[1][2] Available at: [Link]
-
Canadian Journal of Research. "Syntheses of Substituted Guanidines." National Research Council Canada.[1][2] Available at: [Link][1][2]
Sources
- 1. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 2. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 1-Ethylguanidine sulfate, CAS No. 3482-86-8 - iChemical [ichemical.com]
